Cas no 1482206-52-9 (4-(2,2,2-Trifluoro-1,1-dimethylethyl)benzenemethanol)

4-(2,2,2-Trifluoro-1,1-dimethylethyl)benzenemethanol structure
1482206-52-9 structure
Product Name:4-(2,2,2-Trifluoro-1,1-dimethylethyl)benzenemethanol
CAS-nummer:1482206-52-9
MF:C11H13F3O
MW:218.215533971786
CID:5830611
PubChem ID:90010666
Update Time:2025-10-31

4-(2,2,2-Trifluoro-1,1-dimethylethyl)benzenemethanol Chemische en fysische eigenschappen

Naam en identificatie

    • 4-(2,2,2-Trifluoro-1,1-dimethylethyl)benzenemethanol
    • JSCHONHLDDABSX-UHFFFAOYSA-N
    • SCHEMBL15528364
    • [4-(1,1,1-trifluoro-2-methylpropan-2-yl)phenyl]methanol
    • 1482206-52-9
    • EN300-7355377
    • Inchi: 1S/C11H13F3O/c1-10(2,11(12,13)14)9-5-3-8(7-15)4-6-9/h3-6,15H,7H2,1-2H3
    • InChI-sleutel: JSCHONHLDDABSX-UHFFFAOYSA-N
    • LACHT: C1(CO)=CC=C(C(C)(C)C(F)(F)F)C=C1

Berekende eigenschappen

  • Exacte massa: 218.09184952g/mol
  • Monoisotopische massa: 218.09184952g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 15
  • Aantal draaibare bindingen: 2
  • Complexiteit: 202
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 3.3
  • Topologisch pooloppervlak: 20.2Ų

Experimentele eigenschappen

  • Dichtheid: 1.171±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Kookpunt: 239.5±40.0 °C(Predicted)
  • pka: 14.29±0.10(Predicted)

4-(2,2,2-Trifluoro-1,1-dimethylethyl)benzenemethanol Prijsmeer >>

Gerelateerde categorieën No. Product Name Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
Enamine
EN300-7355377-0.05g
[4-(1,1,1-trifluoro-2-methylpropan-2-yl)phenyl]methanol
1482206-52-9 95.0%
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$94.0 2025-03-11
Enamine
EN300-7355377-0.1g
[4-(1,1,1-trifluoro-2-methylpropan-2-yl)phenyl]methanol
1482206-52-9 95.0%
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$140.0 2025-03-11
Enamine
EN300-7355377-0.25g
[4-(1,1,1-trifluoro-2-methylpropan-2-yl)phenyl]methanol
1482206-52-9 95.0%
0.25g
$200.0 2025-03-11
Enamine
EN300-7355377-0.5g
[4-(1,1,1-trifluoro-2-methylpropan-2-yl)phenyl]methanol
1482206-52-9 95.0%
0.5g
$374.0 2025-03-11
Enamine
EN300-7355377-1.0g
[4-(1,1,1-trifluoro-2-methylpropan-2-yl)phenyl]methanol
1482206-52-9 95.0%
1.0g
$499.0 2025-03-11
Enamine
EN300-7355377-2.5g
[4-(1,1,1-trifluoro-2-methylpropan-2-yl)phenyl]methanol
1482206-52-9 95.0%
2.5g
$978.0 2025-03-11
Enamine
EN300-7355377-5.0g
[4-(1,1,1-trifluoro-2-methylpropan-2-yl)phenyl]methanol
1482206-52-9 95.0%
5.0g
$1448.0 2025-03-11
Enamine
EN300-7355377-10.0g
[4-(1,1,1-trifluoro-2-methylpropan-2-yl)phenyl]methanol
1482206-52-9 95.0%
10.0g
$2146.0 2025-03-11
1PlusChem
1P028L22-50mg
[4-(1,1,1-trifluoro-2-methylpropan-2-yl)phenyl]methanol
1482206-52-9 95%
50mg
$173.00 2024-06-20
1PlusChem
1P028L22-100mg
[4-(1,1,1-trifluoro-2-methylpropan-2-yl)phenyl]methanol
1482206-52-9 95%
100mg
$228.00 2024-06-20
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